molecular formula C7H8O2S B1519260 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde CAS No. 1118786-97-2

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

Cat. No.: B1519260
CAS No.: 1118786-97-2
M. Wt: 156.2 g/mol
InChI Key: RSOMHZIAWGSUFR-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde (CAS: Discontinued, Ref: 10-F663549) is a furan-based aldehyde derivative with a methylsulfanylmethyl group at the 5-position of the furan ring. This compound is part of a broader class of furan-2-carbaldehydes, which are versatile intermediates in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

5-(methylsulfanylmethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-10-5-7-3-2-6(4-8)9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOMHZIAWGSUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258965
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118786-97-2
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118786-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Methylthio)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with methyl mercaptan in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions typically require anhydrous conditions and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Structure and Characteristics

  • IUPAC Name : 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
  • Molecular Weight : 156.2 g/mol
  • Functional Groups : Aldehyde, furan, and thioether

The compound features a furan ring, which contributes to its reactivity and potential applications in organic synthesis.

Medicinal Chemistry

This compound has been explored for its potential as a synthetic intermediate in the development of pharmaceutical compounds. Its structural properties allow for modifications that can lead to biologically active derivatives.

Case Study: Antimicrobial Activity

Research indicates that derivatives of furan-based aldehydes exhibit antimicrobial properties. A study demonstrated that compounds derived from this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Agricultural Applications

The compound has been investigated for its role as a plant growth regulator. Its ability to influence growth patterns in certain crops makes it a candidate for sustainable agricultural practices.

Data Table: Plant Growth Regulation

CompoundApplication AreaEffect on Growth
This compoundCrop Growth RegulationEnhanced root development
Other Furan DerivativesPest ResistanceIncreased resistance to pests

Flavoring and Fragrance Industry

Due to its unique sulfurous odor profile, this compound is utilized in the flavoring industry. It is particularly valued for its contribution to complex flavor profiles in food products.

Flavor Profile Analysis

The compound is noted for imparting a musty flavor, which can enhance the sensory experience of various food items.

Synthetic Chemistry

As a versatile building block, this compound serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic additions and cycloadditions.

Mechanism of Action

The mechanism by which 5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical processes.

Comparison with Similar Compounds

Substituent-Based Classification

Similar compounds are categorized by substituents at the 5-position of the furan-2-carbaldehyde scaffold:

Substituent Type Example Compounds Key Features
Aryl Groups 5-(Nitrophenyl)-furan-2-carbaldehyde isomers ; 5-(Chlorophenyl)-furan-2-carbaldehyde Enhanced thermal stability; nitro groups increase electron-withdrawing effects.
Alkyl/Ether-Linked Groups 5-(Methoxymethyl)furan-2-carbaldehyde ; 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde Ether linkages improve solubility; prone to hydrolysis or acetalization.
Sulfur-Containing Groups 5-{[(2-Aminoethyl)sulfanyl]methyl}furan-2-carbaldehyde ; Target compound Sulfur atoms enable redox reactivity; potential for metal coordination.
Hydroxymethyl Derivatives 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) ; HMF sulfonates Central to biomass valorization; sulfonates act as synthetic precursors.
Complex Heterocyclic Groups 5-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)furan-2-carbaldehyde Bioactive moieties; applications in drug discovery.

Thermodynamic and Physical Properties

  • Nitrophenyl Derivatives :

    • 5-(4-Nitrophenyl)-furan-2-carbaldehyde exhibits a standard combustion enthalpy (ΔcH°) of −3,890 kJ/mol and formation enthalpy (ΔfH°) of −215 kJ/mol in the crystalline state .
    • Substituent position (ortho, meta, para) significantly affects sublimation enthalpies (ΔsubH° ranges: 90–105 kJ/mol) .
  • Methoxymethyl Derivatives :

    • 5-(Methoxymethyl)furan-2-carbaldehyde is a degradation product of polysaccharides, with stability influenced by pH and temperature .
  • Hydroxymethyl Derivatives :

    • HMF and its sulfonates are key intermediates in biofuel synthesis; sulfonate derivatives (e.g., triflate, tosylate) enable nucleophilic substitutions .

Reactivity and Stability

  • Electrochemical Behavior : Sulfur-containing derivatives exhibit redox activity, with the methylsulfanyl group facilitating oxidation to sulfoxide or sulfone forms .
  • Thermal Decomposition : Nitrophenyl derivatives decompose at higher temperatures (>200°C) compared to alkyl-substituted analogs .
  • Hydrolytic Sensitivity : Methoxymethyl and hydroxymethyl derivatives are prone to acid-catalyzed hydrolysis, limiting their use in aqueous environments .

Biological Activity

5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a methylsulfanyl group and an aldehyde functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to the inhibition of critical biological pathways:

  • Covalent Bond Formation : The aldehyde group can react with amino acids containing nucleophilic side chains, such as cysteine or lysine, potentially modifying protein function.
  • Electron Delocalization : The furan ring facilitates electron delocalization, enhancing the compound's reactivity towards various biological targets .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. A study evaluated derivatives of furan-based compounds against human cancer cell lines, revealing that certain derivatives demonstrated potent cytotoxicity:

  • Cytotoxicity : One derivative showed an average growth inhibition of 50% at a concentration of 0.501 µM, outperforming standard chemotherapeutic agents .
  • Mechanism : The study highlighted that these compounds induced apoptosis in cancer cells, as evidenced by flow cytometry analysis showing increased early and late apoptotic cells .

Antimicrobial Properties

Furan derivatives are known for their antimicrobial activities against a range of pathogens:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies reported broad-spectrum antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms for this compound require further investigation.

Data Summary

A summary of key findings related to the biological activity of this compound is presented in the table below:

Biological ActivityObserved EffectsReference
Antitumor Activity50% growth inhibition at 0.501 µM
Antibacterial ActivityEffective against E. coli and S. aureus
Apoptosis InductionIncreased early (22.49%) and late (9.59%) apoptosis in MCF-7 cells

Case Studies

  • Antitumor Efficacy : In a study involving 59 human cancer cell lines, a derivative similar to this compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent.
  • Antimicrobial Testing : Another study evaluated various furan derivatives for antibacterial properties, where one compound demonstrated superior activity compared to traditional antibiotics like streptomycin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde

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